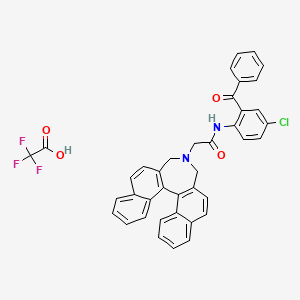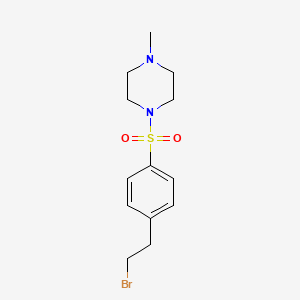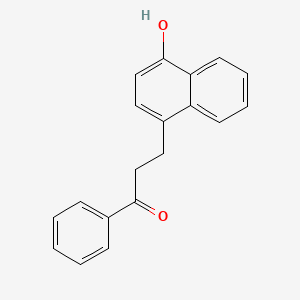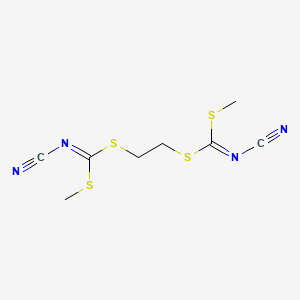
(R)-BCCN TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BCCN TFA salt is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. The compound is a trifluoroacetate salt, which is known for its strong acidity and low boiling point. Trifluoroacetate salts are commonly used in synthetic chemistry, particularly in the preparation and purification of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BCCN TFA salt typically involves the reaction of the base compound with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the process may require specific temperatures and pH levels to ensure optimal yield and purity. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-BCCN TFA salt may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
®-BCCN TFA salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BCCN TFA salt include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-BCCN TFA salt depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
®-BCCN TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and peptide purification.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of ®-BCCN TFA salt involves its interaction with specific molecular targets and pathways. The compound’s strong acidity and ability to form stable complexes with various molecules make it a valuable tool in chemical and biological research. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-BCCN TFA salt include other trifluoroacetate salts and perfluorinated carboxylic acids, such as:
- Trifluoroacetic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
Uniqueness
What sets ®-BCCN TFA salt apart from these similar compounds is its specific structure and the unique properties it imparts. The compound’s ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C39H28ClF3N2O4 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H27ClN2O2.C2HF3O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36;3-2(4,5)1(6)7/h1-20H,21-23H2,(H,39,41);(H,6,7) |
InChI Key |
PMYCBYDGYAIVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)


